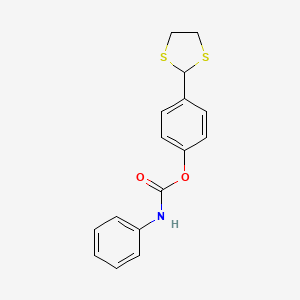

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenyl ring attached to a carbamate group, which is in turn attached to a 1,3-dithiolan-2-yl group .Applications De Recherche Scientifique

Anti-inflammatory Pharmaceuticals

- NOSH-Aspirin , a hybrid compound with nitric oxide and hydrogen sulfide-releasing moieties, has been studied for its anti-inflammatory properties and effectiveness in inhibiting the growth of various human cancer cell lines. NOSH compounds, including those with 1,2-dithiolan motifs, showed significant cell growth inhibitory properties across different cancer cell lines, with NOSH-1 being the most potent in HT-29 colon cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).

Chiral Recognition and Separation

- Research on cellulose triphenylcarbamate derivatives adsorbed on silica gel has highlighted their chiral recognition abilities as stationary phases for high-performance liquid chromatography (HPLC), indicating potential applications in chiral separation processes (Okamoto, Kawashima, & Hatada, 1986).

Antimicrobial Activities

- Studies on metal complexes derived from cyclobutane-substituted thiazole carbamate ligands have explored their antimicrobial activities against a range of bacteria and yeast, suggesting potential applications in developing new antimicrobial agents (Cukurovalı, Yilmaz, Ahmedzade, & Kırbağ, 2001).

Photoresponsive Materials

- Investigations into aliphatic self-assembled monolayers (SAMs) with azobenzene tailgroups have studied the effect of molecular structure on photoisomerization properties, which could inform the design of photoresponsive surfaces and materials (Weidner, Bretthauer, Ballav, Motschmann, Orendi, Bruhn, Siemeling, & Zharnikov, 2008).

Corrosion Inhibition

- Research on ammonium (2,4-dimethylphenyl)-dithiocarbamate has shown its efficacy as a corrosion inhibitor against steel corrosion, indicating its potential application in corrosion prevention technologies (Kıcır, Tansuğ, Erbil, & Tüken, 2016).

Battery Materials

- Sulfide polymers, including those with 1,3-dithiolane groups, have been evaluated as cathode materials in rechargeable lithium batteries, highlighting their potential in improving battery performance and capacity (Zhang, Kong, Zhan, Tang, Zhan, Zhou, & Zhan, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(17-13-4-2-1-3-5-13)19-14-8-6-12(7-9-14)15-20-10-11-21-15/h1-9,15H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCQACOMGJXSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)